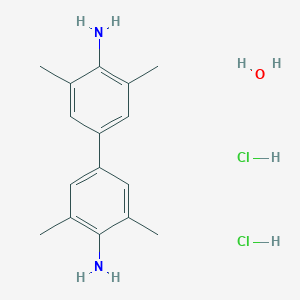

TMB dihydrochloride

描述

属性

IUPAC Name |

4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylaniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2.2ClH/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14;;/h5-8H,17-18H2,1-4H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNRGZULARUZCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6070067 | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3',5,5'-tetramethyl-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6070067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64285-73-0, 207738-08-7 | |

| Record name | (1,1'-Biphenyl)-4,4'-diamine, 3,3',5,5'-tetramethyl-, hydrochloride (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064285730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3',5,5'-tetramethyl-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3',5,5'-tetramethyl-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6070067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3â?²,5,5â?²-Tetramethylbenzidine dihydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of TMB Dihydrochloride Oxidation by Horseradish Peroxidase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical mechanism underpinning the oxidation of 3,3’,5,5’-tetramethylbenzidine (TMB) dihydrochloride by horseradish peroxidase (HRP). This reaction is a cornerstone of many enzyme-linked immunosorbent assays (ELISAs) and other immunodetection methods. This document details the enzymatic cycle, reaction kinetics, and provides standardized experimental protocols.

The Enzymatic Oxidation of TMB by HRP: A Step-by-Step Mechanism

The oxidation of TMB by HRP is a two-step process initiated by the presence of hydrogen peroxide (H₂O₂). The overall reaction transforms the colorless TMB substrate into a colored product, allowing for quantitative analysis.

The fundamental reaction pathway can be summarized as follows:

-

Activation of HRP: The resting state of HRP contains a ferric (Fe³⁺) heme cofactor. In the presence of hydrogen peroxide, the enzyme is activated to a higher oxidation state intermediate known as Compound I. This step involves the transfer of two electrons from the heme iron to H₂O₂, resulting in the formation of an oxoferryl (Fe⁴⁺=O) species and a porphyrin cation radical.[1][2]

-

First One-Electron Oxidation of TMB: Compound I then oxidizes a single molecule of TMB in a one-electron transfer. This process reduces Compound I to Compound II and generates a TMB cation radical.[3][4]

-

Second One-Electron Oxidation of TMB: Compound II subsequently oxidizes a second molecule of TMB, resulting in the formation of another TMB cation radical and returning the enzyme to its native ferric (Fe³⁺) state, ready for another catalytic cycle.[3][4]

-

Formation of the Blue-Green Charge-Transfer Complex: The TMB cation radical is in rapid equilibrium with a blue-green colored charge-transfer complex (CTC).[1][5] This complex is formed between one molecule of the TMB cation radical and one molecule of the unoxidized TMB. The CTC exhibits a maximum absorbance at approximately 652 nm.[1][2]

-

Formation of the Yellow Diimine Product: The one-electron oxidation product (the blue-green CTC) can be further oxidized in a second one-electron step to form a yellow diimine product. This final two-electron oxidation product has a maximum absorbance at 450 nm.[1][2] The addition of an acidic stop solution, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), halts the enzymatic reaction and promotes the conversion of the blue-green CTC to the stable yellow diimine.[6][7]

Signaling Pathway of HRP-Mediated TMB Oxidation

Quantitative Data

The efficiency and sensitivity of the HRP-TMB reaction are influenced by several factors, including substrate concentration, pH, and temperature. The following tables summarize key quantitative parameters of this enzymatic reaction.

Table 1: Kinetic Parameters of the HRP-TMB Reaction

| Parameter | Value | Substrate | Conditions | Reference |

| Km | 0.434 mM | TMB | Not specified | [8] |

| Km | 3.7 mM | H₂O₂ | Not specified | [8] |

| Vmax | 5.57 x 10⁻⁶ M·min⁻¹ | TMB | 0.0075% H₂O₂ | [9] |

| Vmax | 8.5 µM·s⁻¹ | TMB | pH 7.0 | [10] |

Note: Km (Michaelis-Menten constant) is an inverse measure of the enzyme's affinity for its substrate. Vmax (maximum reaction velocity) represents the maximum rate of the reaction.

Table 2: Spectral Properties of TMB Oxidation Products

| Species | Color | Maximum Absorbance (λmax) | Molar Extinction Coefficient (ε) | Reference |

| TMB (Diamine) | Colorless | 285 nm | Not specified | [2][3] |

| Charge-Transfer Complex (CTC) | Blue-Green | 652 nm | 39,000 M⁻¹cm⁻¹ | [1][4] |

| Diimine | Yellow | 450 nm | 59,000 M⁻¹cm⁻¹ | [1][4] |

Experimental Protocols

Accurate and reproducible results in HRP-TMB-based assays depend on carefully controlled experimental conditions. The following are generalized protocols for the use of TMB in a standard ELISA. Optimal concentrations and incubation times may vary depending on the specific antibodies and reagents used.

General ELISA Protocol using TMB Substrate

Reagent Preparation:

-

TMB Substrate Solution: Commercially available as a ready-to-use solution, often containing TMB and a stabilizing buffer. Alternatively, a stock solution of TMB in an organic solvent like DMSO can be prepared and diluted into an appropriate buffer (e.g., 0.1 M citrate-phosphate buffer, pH 4.0-6.0) just before use.[1][11] A typical working concentration of TMB is in the range of 0.4 to 1.0 mg/mL.

-

Hydrogen Peroxide Solution: A diluted solution of H₂O₂ in the substrate buffer. The final concentration is typically in the low millimolar range.

-

Stop Solution: 0.5–2 M Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl).[11]

Assay Procedure:

-

Following the final wash step after incubation with the HRP-conjugated antibody, add 100 µL of the TMB substrate solution to each well of the microplate.

-

Incubate the plate at room temperature (20-25°C) in the dark for 5-30 minutes. The reaction will produce a blue color.[11][12]

-

To stop the reaction for endpoint analysis, add 50-100 µL of the stop solution to each well. The color will change from blue to yellow.[6][11]

-

Read the absorbance at 450 nm within 30 minutes of adding the stop solution using a microplate reader.

-

For kinetic assays, the blue color can be read at 650 nm without a stop solution.[11]

Experimental Workflow for a Typical Indirect ELISA

Logical Relationships in Assay Development

The choice of kinetic versus endpoint detection and the optimization of incubation times are critical decisions in developing a robust HRP-TMB-based assay.

This guide provides the foundational knowledge for understanding and implementing the HRP-TMB system in various research and development applications. For specific applications, further optimization of the provided protocols may be necessary to achieve the desired sensitivity and dynamic range.

References

- 1. itwreagents.com [itwreagents.com]

- 2. antibodiesinc.com [antibodiesinc.com]

- 3. antibodiesinc.com [antibodiesinc.com]

- 4. resources.amsbio.com [resources.amsbio.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. A systematic investigation of TMB substrate composition for signal enhancement in ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. JPH0743378B2 - TMB Reagent for Soluble and Precipitable HRP-ELISA - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Solubility of TMB Dihydrochloride in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

3,3',5,5'-Tetramethylbenzidine (TMB) dihydrochloride is a widely used chromogenic substrate for horseradish peroxidase (HRP) in various immunoassays, such as ELISA, and in immunohistochemistry. Its solubility and stability in aqueous buffers are critical for reliable and reproducible results. This technical guide provides a comprehensive overview of the solubility of TMB dihydrochloride, including quantitative data, detailed preparation protocols, and visual diagrams to illustrate key concepts and workflows.

Core Principles of this compound Solubility

This compound is the salt form of TMB, which enhances its water solubility compared to the free base.[1][2] However, it is still considered sparingly soluble in aqueous buffers.[3] The dissolution process involves the dissociation of the dihydrochloride salt in the aqueous medium. For many applications, a common practice is to first dissolve this compound in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution, which is then diluted into the desired aqueous buffer.[3][4][5]

Quantitative Solubility Data

The solubility of this compound is influenced by the solvent, the presence of co-solvents, and the pH of the aqueous buffer. The following table summarizes the available quantitative data on the solubility of this compound in various solvents and buffer systems.

| Solvent/Buffer System | Concentration | Remarks | Source(s) |

| Dimethyl Sulfoxide (DMSO) | ~1 mg/mL | Stock solution preparation. | [3][4] |

| Dimethyl Sulfoxide (DMSO) | 6 mg/mL (19.15 mM) | Fresh DMSO is recommended as moisture can reduce solubility. | [6][7] |

| Dimethyl Sulfoxide (DMSO) | ~1.7 mg/mL | [8] | |

| Water | 2 mg/mL (6.38 mM) | [6][7] | |

| Ethanol | Insoluble | [6][7] | |

| Acetic acid: water (1:2) | 20 mg/mL | Solution may be clear to slightly hazy. | |

| DMSO:PBS (pH 7.2) (1:300) | ~30 µg/mL (0.03 mg/mL) | Prepared by diluting a DMSO stock solution. | [3][8] |

Experimental Protocols for Preparing this compound Solutions

The following protocols, derived from various sources, provide detailed methodologies for the preparation of this compound solutions for common applications.

Protocol 1: Preparation of TMB Stock and Working Solution for ELISA

This protocol is a common method for preparing TMB substrate for ELISA assays.

-

TMB Stock Solution (in DMSO):

-

Working Substrate Solution (in Phosphate-Citrate Buffer):

Protocol 2: Preparation of TMB Working Solution for Immunohistochemistry (IHC)

This protocol is adapted for IHC applications where a precipitate is desired.

-

0.1% TMB Stock Solution (in Ethanol):

-

0.01 M Acetate Buffer (pH 3.3):

-

Working Solution:

Protocol 3: Direct Dissolution in Aqueous Buffer

For some applications, this compound can be dissolved directly in an aqueous buffer, although this may require specific conditions.

-

Stock Solution in Phosphate-Citrate Buffer:

-

Prepare a phosphate-citrate buffer (50 mM NaH₂PO₄, 25 mM citric acid, pH 5.0).[12]

-

Add this compound to a final concentration of 0.1 mg/mL.[12]

-

To aid dissolution, heat the solution to 45°C and sonicate.[12]

-

Store the stock solution at 4°C in a tightly sealed container. Oxidation may be indicated by a faint blue color.[12]

-

Visualizing Core Concepts

The following diagrams illustrate the chemical properties of this compound and the workflows for its use.

Factors Influencing Solubility and Stability

Several factors can impact the solubility and stability of this compound in aqueous solutions:

-

pH: The pH of the buffer is critical. Acidic conditions, typically between pH 3.3 and 6.0, are often used for TMB substrate solutions in HRP-based assays.[4][10][11][12]

-

Organic Co-solvents: The use of organic solvents like DMSO or ethanol to first dissolve TMB is a common strategy to overcome its limited aqueous solubility.[3][5] The final concentration of the organic solvent in the working solution should be optimized as it can affect enzyme activity.

-

Temperature: Gentle warming can be used to aid the dissolution of TMB in both organic solvents and aqueous buffers.[10][11][12] However, prolonged exposure to high temperatures may degrade the compound.

-

Buffer Composition: The type of buffer can influence solubility. Acetate and phosphate-citrate buffers are commonly used.[9][10]

-

Stability: Aqueous solutions of TMB are light-sensitive and prone to oxidation, which can result in a blue color, indicating degradation.[12] It is often recommended to prepare working solutions fresh and protect them from light.[4][12] The stability of the TMB reaction product can also be a concern, and methods have been developed to stabilize it, particularly in IHC applications.[13]

Conclusion

Understanding the solubility characteristics of this compound is essential for its effective use in research and diagnostic applications. While its aqueous solubility is limited, the use of organic co-solvents to create stock solutions provides a reliable method for preparing working solutions. The optimal buffer composition, pH, and handling conditions should be carefully considered to ensure the performance and stability of the TMB substrate. This guide provides the foundational knowledge and practical protocols to assist researchers in the successful application of this compound in their work.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. selleck.co.jp [selleck.co.jp]

- 7. selleckchem.com [selleckchem.com]

- 8. 3,3',5,5'-TETRAMETHYLBENZIDINE DIHYDROCHLORIDE HYDRATE | 207738-08-7 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Protocol for TMB Peroxidase Substrate Solution (Blue) - IHC WORLD [ihcworld.com]

- 12. 3,3',5,5'-Tetramethylbenzidine dihydrochloride, 500 mg, CAS No. 207738-08-7 | Substrates for Western and ELISA | Western & ELISA | Protein Biology | Life Science | Carl ROTH - International [carlroth.com]

- 13. Stabilization of the tetramethylbenzidine (TMB) reaction product: application for retrograde and anterograde tracing, and combination with immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

TMB Dihydrochloride vs. TMB Free Base: An In-depth Technical Guide for ELISA

For researchers, scientists, and drug development professionals utilizing Enzyme-Linked Immunosorbent Assay (ELISA), the choice of chromogenic substrate is critical for reliable and sensitive results. 3,3’,5,5’-Tetramethylbenzidine (TMB) is a widely used substrate for horseradish peroxidase (HRP), offering high sensitivity and a safer alternative to carcinogenic substrates like o-phenylenediamine (OPD).[1] TMB is available in two primary forms: TMB dihydrochloride and TMB free base. This technical guide provides a detailed comparison of these two forms to aid in the selection and application of the optimal TMB substrate for your ELISA needs.

Core Chemical and Physical Differences

The fundamental difference between this compound and TMB free base lies in their solubility, which dictates their handling and preparation for use in aqueous ELISA buffers.

This compound is the salt form of TMB, making it readily soluble in water.[2] This property offers significant convenience in the laboratory, as it can be directly dissolved in aqueous buffers to prepare the substrate working solution, simplifying the workflow and reducing the need for organic solvents.[2]

TMB Free Base , in contrast, is insoluble in water and requires an organic solvent, such as dimethyl sulfoxide (DMSO), for initial dissolution to create a concentrated stock solution.[2] This stock solution is then diluted into the appropriate aqueous buffer to prepare the final working solution. While requiring an extra step and the use of an organic solvent, TMB free base is also a highly effective chromogenic substrate for HRP.[3]

Despite these differences in preparation, it is a widely held consensus that both forms of TMB yield identical results in the final ELISA.[2]

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics and performance parameters of this compound and TMB free base for ELISA applications.

| Feature | This compound | TMB Free Base | Citation |

| Form | Salt (dihydrochloride) | Free Base | [4] |

| Solubility in Water | Soluble | Insoluble | [2] |

| Initial Solvent | Aqueous Buffer | Organic Solvent (e.g., DMSO) | [2] |

| Preparation | Direct dissolution in buffer | Dissolution in organic solvent to create a stock solution, followed by dilution in buffer | [2] |

| Performance Parameter | This compound & TMB Free Base | Citation |

| Enzyme | Horseradish Peroxidase (HRP) | [5] |

| Reaction Product (Kinetic) | Blue | [5] |

| Absorbance Maximum (Blue) | 370 nm or 620-655 nm | [2][6] |

| Reaction Product (Endpoint) | Yellow (after addition of stop solution) | [5] |

| Absorbance Maximum (Yellow) | 450 nm | [2] |

| Sensitivity | High | [1] |

| Stability of Powder | Stable when stored properly (protected from light) | [3][5] |

| Stability of Working Solution | Should be prepared fresh; sensitive to light and contamination | [5][7] |

Experimental Protocols

The following are detailed methodologies for the preparation of TMB substrate working solutions from both this compound and TMB free base.

Preparation of TMB Substrate Solution from this compound

This protocol describes the direct dissolution of this compound in an aqueous buffer.

Materials:

-

This compound powder

-

Phosphate-citrate buffer (pH 5.0) or other suitable aqueous buffer

-

30% Hydrogen Peroxide (H₂O₂)

-

Laboratory balance, weigh paper, and appropriate glassware

-

Amber bottle for storage

Procedure:

-

Prepare the desired volume of phosphate-citrate buffer (pH 5.0).

-

Weigh the appropriate amount of this compound powder to achieve the desired final concentration (a typical concentration is around 0.1 mg/mL).

-

Directly dissolve the this compound powder in the phosphate-citrate buffer. Gentle warming or sonication may be required to facilitate dissolution.

-

Immediately before use, add 2 µL of 30% hydrogen peroxide for every 10 mL of the TMB substrate solution.[2]

-

Mix the solution gently but thoroughly.

-

The working solution is now ready to be added to the ELISA plate.

Preparation of TMB Substrate Solution from TMB Free Base

This protocol involves the initial preparation of a concentrated stock solution in an organic solvent.

Materials:

-

TMB Free Base powder

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-citrate buffer (pH 5.0) or other suitable aqueous buffer

-

30% Hydrogen Peroxide (H₂O₂)

-

Laboratory balance, weigh paper, and appropriate glassware

-

Microcentrifuge tubes for stock solution aliquots

-

Amber bottle for working solution

Procedure:

-

Prepare TMB Stock Solution (e.g., 1 mg/mL):

-

Prepare TMB Working Solution:

-

Thaw an aliquot of the TMB stock solution.

-

Dilute the stock solution in phosphate-citrate buffer (pH 5.0). For example, add 1 mL of the 1 mg/mL TMB stock solution to 9 mL of buffer.[2]

-

Immediately before use, add 2 µL of 30% hydrogen peroxide for every 10 mL of the diluted TMB solution.[2]

-

Mix the solution gently but thoroughly.

-

The working solution is now ready for use in the ELISA.

-

Mandatory Visualizations

The following diagrams illustrate the TMB reaction mechanism and the experimental workflows for preparing TMB substrate solutions.

Caption: Enzymatic oxidation of TMB by HRP and subsequent color change upon reaction termination.

Caption: Comparative workflows for preparing TMB substrate solutions.

Conclusion

The choice between this compound and TMB free base for ELISA applications is primarily one of laboratory convenience and workflow preference. This compound offers a more straightforward preparation method due to its aqueous solubility. In contrast, TMB free base necessitates the use of an organic solvent for initial stock solution preparation. However, the existing literature and manufacturer information consistently indicate that both forms provide equivalent performance in the final ELISA, delivering high sensitivity and reliable results.[2] For routine high-throughput ELISA, the ease of use of this compound may be advantageous. For laboratories that prefer to prepare concentrated stock solutions for long-term storage and subsequent dilution, TMB free base remains a viable and effective option. Ultimately, the selection should be based on the specific needs and protocols of the research or diagnostic setting.

References

Safety and Handling Precautions for TMB Dihydrochloride Powder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3',5,5'-Tetramethylbenzidine (TMB) dihydrochloride is a sensitive chromogenic substrate for horseradish peroxidase (HRP) and is widely used in enzyme-linked immunosorbent assays (ELISAs) and other immunohistochemical techniques.[1][2][3] Its water-soluble nature makes it a convenient alternative to other substrates.[3][4] This guide provides in-depth technical information on the safe handling, storage, and disposal of TMB dihydrochloride powder to ensure the safety of laboratory personnel and the integrity of experimental results.

Hazard Identification and Classification

While this compound is considered a safer alternative to benzidine, it is still a chemical that requires careful handling.[3] According to multiple safety data sheets, the toxicological properties of this compound have not been fully investigated.[5][6] Some sources indicate that it may be toxic by inhalation, in contact with skin, and if swallowed.[1]

GHS Hazard Statements (Potential): While not consistently classified across all suppliers, potential hazards based on available information include:

-

H302: Harmful if swallowed.[3]

Physical and Chemical Properties

A summary of the physical and chemical properties of this compound is presented in the table below. Data is aggregated from various supplier safety data sheets.

| Property | Value | References |

| Chemical Formula | C₁₆H₂₀N₂ · 2HCl (or C₁₆H₂₂Cl₂N₂) | [1][8] |

| Molecular Weight | 313.27 g/mol | [1][8] |

| Appearance | White to off-white or light brown crystalline powder. | [1][3][9] |

| Melting Point | ≥300 °C | [1][3] |

| Boiling Point | 368.6°C at 760 mmHg | [1] |

| Flash Point | 54 °C | [1] |

| Solubility | Soluble in water, DMSO, and a mixture of acetic acid and water. | [2][10] |

| Stability | Stable under recommended storage conditions. Sensitive to light and moisture. | [11] |

Toxicological Data

There is a notable lack of comprehensive toxicological data for this compound across multiple safety data sheets. The following table summarizes the available information.

| Toxicity Endpoint | Result | References |

| Acute Oral Toxicity | No data available | [12] |

| Acute Dermal Toxicity | No data available | [6] |

| Acute Inhalation Toxicity | No data available | [6] |

| Skin Corrosion/Irritation | No data available | [12] |

| Serious Eye Damage/Irritation | No data available | [12] |

| Respiratory or Skin Sensitization | No data available | [12] |

| Germ Cell Mutagenicity | No data available | [12] |

| Carcinogenicity | No data available | [12] |

| Reproductive Toxicity | No data available | [12] |

| STOT-Single Exposure | No data available | [12] |

| STOT-Repeated Exposure | No data available | [12] |

Handling and Storage

Proper handling and storage are crucial to maintain the chemical's integrity and ensure user safety.

5.1. Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[7][12]

-

Avoid the formation of dust and aerosols.[12]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][13]

-

Do not breathe dust.[1]

-

Wash hands thoroughly after handling.[13]

-

Use non-sparking tools and prevent electrostatic discharge.[12]

5.2. Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][12]

-

Store away from incompatible materials such as strong oxidizing agents.[5]

Personal Protective Equipment (PPE)

A summary of recommended personal protective equipment is provided in the table below.

| PPE Type | Specifications | References |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. | [12] |

| Skin Protection | Chemical-impermeable gloves (inspected prior to use) and protective clothing. | [12][13] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced. | [5] |

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

| Exposure Route | First Aid Measures | References |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. | [12] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. | [12] |

| Eye Contact | Rinse with pure water for at least 15 minutes. | [12] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. | [12] |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate personnel to a safe area.[12]

-

Ensure adequate ventilation.[12]

-

Avoid dust formation.[12]

-

Wear appropriate personal protective equipment.[12]

-

Prevent further leakage or spillage if safe to do so.[12]

-

Do not let the chemical enter drains.[12]

-

Sweep up the spilled powder and place it in a suitable, closed container for disposal.[5]

-

Use spark-proof tools and explosion-proof equipment.[12]

Fire Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[12]

-

Hazardous Combustion Products: May include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[5][6]

-

Firefighting Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[12]

Disposal Considerations

Dispose of this compound in accordance with local, regional, and national hazardous waste regulations.[5] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5]

Experimental Protocols

11.1. Protocol for Preparation of a TMB Working Solution

This is a general protocol; refer to your specific assay for precise concentrations.

-

Preparation of Stock Solution:

-

Wear appropriate PPE and work in a chemical fume hood.

-

Prepare a stock solution by dissolving this compound in a suitable solvent such as DMSO or a phosphate-citrate buffer. A common stock solution concentration is 1 mg/ml.[14]

-

For example, to prepare a 1 mg/ml stock in DMSO, weigh out 10 mg of this compound powder and dissolve it in 10 ml of DMSO.

-

Stock solutions in DMSO can be stored in aliquots at -20°C for extended periods.[14]

-

-

Preparation of Working Solution:

-

Immediately before use, dilute the stock solution to the desired working concentration in the appropriate assay buffer (e.g., phosphate-citrate buffer, pH 5.0).[14]

-

For ELISA applications, the working solution often requires the addition of hydrogen peroxide (H₂O₂). A typical final concentration is 0.01% H₂O₂.[4]

-

For example, dilute 1 ml of the DMSO stock solution with 9 ml of phosphate-citrate buffer and add 2 µl of 30% H₂O₂ per 10 ml of the final solution.[14]

-

11.2. Protocol for Handling a Small Spill of this compound Powder

-

Notification: Alert colleagues in the immediate area.

-

Isolation: Restrict access to the spill area.

-

Ventilation: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate height.

-

PPE: Don appropriate PPE, including a respirator, chemical-resistant gloves, safety goggles, and a lab coat.

-

Containment: Carefully cover the spill with a damp paper towel to avoid generating dust.

-

Clean-up:

-

Gently sweep the contained powder into a labeled, sealable waste container.

-

Use a wet paper towel to wipe the spill area.

-

Place all contaminated materials (gloves, paper towels, etc.) into the waste container.

-

-

Decontamination: Decontaminate the spill area with a suitable cleaning agent.

-

Disposal: Dispose of the waste according to your institution's hazardous waste procedures.

Visualizations

12.1. Biochemical Reaction Pathway

The following diagram illustrates the enzymatic reaction of TMB catalyzed by horseradish peroxidase (HRP) in the presence of hydrogen peroxide.

Caption: Enzymatic oxidation of TMB by HRP.

12.2. Hierarchy of Controls for Safe Handling

This diagram illustrates the hierarchy of control measures for minimizing exposure to this compound powder, from most to least effective.

Caption: Hierarchy of controls for chemical safety.

References

- 1. TMB-HCL [chembk.com]

- 2. selleckchem.com [selleckchem.com]

- 3. 3,3',5,5'-TETRAMETHYLBENZIDINE DIHYDROCHLORIDE HYDRATE | 207738-08-7 [chemicalbook.com]

- 4. 3,3',5,5'-Tetramethylbenzidine dihydrochloride, 500 mg, CAS No. 207738-08-7 | Substrates for Western and ELISA | Western & ELISA | Protein Biology | Life Science | Carl ROTH - International [carlroth.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.dk [fishersci.dk]

- 7. durhamtech.edu [durhamtech.edu]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. chemimpex.com [chemimpex.com]

- 10. horseradish peroxidase substrate, chromogenic, ≥98%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. targetmol.com [targetmol.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Principle of TMB as a Chromogenic HRP Substrate: A Technical Guide

Introduction

In the landscape of immunoassays, 3,3',5,5'-Tetramethylbenzidine (TMB) stands as a cornerstone chromogenic substrate for horseradish peroxidase (HRP).[1][2] Its widespread adoption in techniques like ELISA (Enzyme-Linked Immunosorbent Assay), Western blotting, and immunohistochemistry is attributable to its high sensitivity, safety profile, and the generation of a distinct colorimetric signal.[3][4][5] This guide provides a comprehensive examination of the core principles of TMB as an HRP substrate, complete with quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Biochemical Reaction: A Two-Step Oxidation

The fundamental principle of TMB as a chromogenic substrate lies in its oxidation by HRP in the presence of hydrogen peroxide (H₂O₂).[6][7] This enzymatic reaction unfolds in a two-step process, each characterized by a distinct color change that can be quantified.

Initially, HRP catalyzes a one-electron oxidation of the colorless TMB, resulting in the formation of a blue, soluble charge-transfer complex.[8][9] This blue product exhibits a maximum absorbance at approximately 652 nm.[1][3]

The reaction can be halted by the addition of an acidic stop solution, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[6] This acidification step initiates a second, two-electron oxidation of the TMB product, converting the blue intermediate into a stable, yellow diimine product.[1][8] The final yellow product has a maximum absorbance at 450 nm, and its color intensity is directly proportional to the amount of HRP present in the sample.[1][3]

Quantitative Data

The performance of TMB as a chromogenic substrate can be characterized by several key parameters. The molar extinction coefficient, a measure of how strongly a substance absorbs light at a particular wavelength, is a critical factor in the sensitivity of the assay.

| Product | Molar Extinction Coefficient (ε) | Maximum Absorbance (λmax) |

| Blue Charge-Transfer Complex | 3.9 x 10⁴ M⁻¹ cm⁻¹ | 652 nm |

| Yellow Diimine Product | 5.9 x 10⁴ M⁻¹ cm⁻¹ | 450 nm |

Data sourced from multiple references.[9][10][11]

The conversion of the blue product to the yellow diimine by acidification not only shifts the absorbance wavelength but also increases the sensitivity of the assay by at least 1.5-fold.[10]

Experimental Protocols

The following protocols provide a generalized framework for the use of TMB in a standard ELISA and a Western blot. Optimization may be required for specific applications.

ELISA Protocol using TMB Substrate

-

Final Wash: After the incubation with the HRP-conjugated antibody, wash the microplate wells at least four times with a suitable wash buffer (e.g., PBS with 0.1% Tween-20).

-

Substrate Incubation: Add 100 µL of a ready-to-use TMB substrate solution to each well.[12][13] Incubate the plate at room temperature for 15-30 minutes, or until the desired color develops.[13][14] The plate should be shielded from direct light during this incubation.

-

Stopping the Reaction: Add 50-100 µL of a stop solution (e.g., 2M H₂SO₄) to each well.[14] The color in the wells should change from blue to yellow.

-

Absorbance Reading: Measure the absorbance of each well at 450 nm using a microplate reader.[12][14]

Western Blot Protocol with TMB Detection

-

Final Wash: Following incubation with the HRP-conjugated secondary antibody, wash the membrane three times for 5-10 minutes each with an appropriate wash buffer.[1]

-

Substrate Incubation: Add the TMB blotting substrate solution to the membrane, ensuring the entire surface is covered. Incubate for 10-30 minutes at room temperature, or until the desired band intensity is achieved.[1]

-

Stopping the Reaction: Stop the reaction by washing the membrane with deionized water.[1]

-

Imaging: Image the blot promptly, as the resulting blue-purple precipitate may fade over time.[1]

Visualizing the Pathways and Workflows

To further elucidate the processes described, the following diagrams have been generated using the DOT language.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Chromogenic detection in western blotting | Abcam [abcam.com]

- 5. Rationale of 3,3',5,5'-Tetramethylbenzidine as the Chromogenic Substrate in Colorimetric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Why is TMB used in conjunction with HRP in ELISA? | AAT Bioquest [aatbio.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. antibodiesinc.com [antibodiesinc.com]

- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 11. resources.amsbio.com [resources.amsbio.com]

- 12. TMB ELISA Substrate (high sensitivity) | Hello Bio [hellobio.com]

- 13. docs.aatbio.com [docs.aatbio.com]

- 14. assets.fishersci.com [assets.fishersci.com]

TMB Dihydrochloride: A Chromogenic Substrate for Peroxidase-Based Assays

An In-Depth Technical Guide on the Absorbance Spectrum of TMB Before and After Reaction

This technical guide provides a comprehensive overview of the absorbance characteristics of 3,3',5,5'-tetramethylbenzidine (TMB) dihydrochloride, a widely used chromogenic substrate in enzyme-linked immunosorbent assays (ELISAs) and other peroxidase-based detection methods. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize colorimetric assays.

Core Principles of TMB as a Chromogenic Substrate

TMB is a non-carcinogenic substrate for horseradish peroxidase (HRP) that, upon oxidation, produces a distinct color change. This property allows for the quantitative measurement of peroxidase activity, which is often linked to the presence of an analyte in an immunoassay. The reaction proceeds in a two-step oxidation process, yielding different colored products with unique absorbance spectra.

Absorbance Spectrum Analysis

The utility of TMB as a chromogenic substrate lies in the significant and well-defined shifts in its absorbance spectrum upon enzymatic reaction.

Before Reaction: In its native, unoxidized state, TMB dihydrochloride is a colorless solution. It exhibits a maximum absorbance in the ultraviolet range, at approximately 285 nm[1].

After Reaction with Peroxidase (One-Electron Oxidation): In the presence of horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂), TMB undergoes a one-electron oxidation. This initial reaction results in the formation of a blue-green colored charge-transfer complex[1][2]. This complex has two characteristic absorbance peaks in the visible spectrum, at approximately 370 nm and 652 nm[3][4][5][6]. The intensity of the blue-green color is proportional to the amount of peroxidase activity.

After Stopping the Reaction with Acid (Two-Electron Oxidation): The enzymatic reaction can be stopped by the addition of an acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The acidic environment facilitates a second oxidation step, converting the blue-green product into a stable, yellow diimine product[1][7]. This yellow product exhibits a single, strong absorbance maximum at 450 nm[3][4][5][6][8]. Stopping the reaction and measuring the absorbance at 450 nm often leads to an enhancement of the signal and increased sensitivity of the assay[1].

Quantitative Data Summary

The following table summarizes the key absorbance maxima for this compound before and after its reaction with peroxidase.

| State of this compound | Appearance | Absorbance Maximum (λmax) |

| Before Reaction (Unoxidized) | Colorless | ~285 nm[1] |

| After Reaction (One-Electron Oxidation Product) | Blue-Green | ~370 nm and ~652 nm[3][4][5][6] |

| After Reaction Stopped with Acid (Two-Electron Oxidation Product) | Yellow | ~450 nm[3][4][5][6][8] |

Experimental Protocols

The following are generalized protocols for measuring the absorbance of TMB in a typical ELISA application. It is important to consult the specific instructions provided with your TMB substrate kit, as formulations can vary.

Materials:

-

This compound Substrate Solution

-

Hydrogen Peroxide (often included in the TMB solution or as a separate reagent)

-

Horseradish Peroxidase (HRP)-conjugated antibody or protein

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Stop Solution (e.g., 2M Sulfuric Acid or 1N Hydrochloric Acid)

-

Microplate reader capable of measuring absorbance at 450 nm and 650 nm

-

96-well microplate

Protocol for Measuring the Blue-Green Product (Kinetic or Endpoint):

-

Perform your ELISA steps up to the final wash after incubation with the HRP-conjugate.

-

Ensure all residual wash buffer is removed from the wells.

-

Add 100 µL of the ready-to-use TMB substrate solution to each well.

-

Incubate the plate at room temperature (typically 15-30 minutes), protected from light, until the desired color develops[3][9].

-

Measure the absorbance of the blue-green product at a wavelength between 620 nm and 655 nm[8][10].

Protocol for Measuring the Yellow Product (Endpoint):

-

Follow steps 1-4 of the protocol for the blue-green product.

-

To stop the enzymatic reaction, add 50-100 µL of stop solution (e.g., 2M H₂SO₄) to each well[3]. The color in the wells will change from blue-green to yellow.

-

Gently tap the plate to ensure thorough mixing.

-

Measure the absorbance of the yellow product at 450 nm within 30-60 minutes of adding the stop solution[11].

Visualizing the TMB Reaction Workflow

The following diagrams illustrate the signaling pathway of the TMB reaction and a typical experimental workflow.

Caption: TMB oxidation signaling pathway.

Caption: Experimental workflow for TMB-based ELISA.

References

- 1. antibodiesinc.com [antibodiesinc.com]

- 2. antibodiesinc.com [antibodiesinc.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. itwreagents.com [itwreagents.com]

- 6. 3,3',5,5'-Tetramethylbenzidine - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. TMB ELISA Substrate (high sensitivity) | Hello Bio [hellobio.com]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. Targeted Control of TMB Coloring - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 11. interchim.fr [interchim.fr]

The Ascent of a Safer Chromogen: A Technical Guide to the History and Development of TMB as a Benzidine Substitute

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of enzyme-linked immunosorbent assays (ELISAs) and other sensitive detection methods was revolutionized by the move away from carcinogenic chromogenic substrates. This technical guide provides an in-depth exploration of the history, development, and validation of 3,3',5,5'-tetramethylbenzidine (TMB) as a safer and more effective substitute for benzidine. We will delve into the comparative performance data, detailed experimental protocols, and the underlying biochemical mechanisms that have established TMB as an indispensable tool in modern molecular biology and diagnostics.

The Imperative for a Benzidine Alternative: A Historical Perspective

For many years, benzidine was a widely used chromogenic substrate for horseradish peroxidase (HRP) in various assays due to its ability to produce a distinct color change upon oxidation. However, the growing body of evidence linking benzidine to an increased risk of bladder cancer led to its classification as a known human carcinogen.[1] This prompted the scientific community to seek a safer alternative that did not compromise on sensitivity or reliability. The Occupational Safety and Health Administration (OSHA) banned the use and manufacture of benzidine in the United States in 1974, making the search for a substitute a critical priority.

The synthesis of 3,3',5,5'-tetramethylbenzidine (TMB) in 1974 by Holland et al. marked a pivotal moment in this endeavor.[2] Subsequent studies demonstrated that TMB is not mutagenic in the Ames test, a common assay for assessing carcinogenic potential. This, coupled with its excellent performance as an HRP substrate, positioned TMB as the ideal successor to benzidine.

Comparative Performance Analysis: TMB vs. Benzidine

The transition to TMB was not merely a matter of safety; it also offered significant performance advantages. TMB consistently demonstrates higher sensitivity and stability compared to benzidine and other chromogenic substrates.

| Parameter | 3,3',5,5'-Tetramethylbenzidine (TMB) | Benzidine | Notes |

| Carcinogenicity | Presumptively non-carcinogenic; Ames test-negative.[3][4] | Known human carcinogen.[1] | The primary driver for the substitution. |

| Molar Extinction Coefficient (ε) | - Blue product (652 nm): 3.9 x 10⁴ M⁻¹cm⁻¹ - Yellow product (450 nm): 5.9 x 10⁴ M⁻¹cm⁻¹[5][6] | Lower than TMB, leading to lower sensitivity. | Higher ε contributes to greater assay sensitivity. |

| Sensitivity | Higher sensitivity in HRP-based assays.[7][8] | Lower sensitivity compared to TMB. | TMB allows for the detection of lower concentrations of analyte. |

| Stability of Substrate Solution | Commercially available as stable, single-component solutions.[9] | Less stable in solution compared to TMB formulations. | TMB offers greater convenience and longer shelf-life. |

| Color of Oxidized Product | Blue (kinetic read) or Yellow (stopped reaction). | Varies, often producing a less distinct color change. | The distinct color change of TMB facilitates accurate spectrophotometric measurement. |

The Biochemical Mechanism of TMB Oxidation

The utility of TMB in HRP-based assays stems from a well-characterized enzymatic reaction. The process can be summarized in the following steps:

-

Activation of HRP: Horseradish peroxidase, in its resting state, reacts with hydrogen peroxide (H₂O₂) to form a high-oxidation-state intermediate known as Compound I.[10][11]

-

First One-Electron Oxidation: Compound I oxidizes a molecule of TMB, accepting one electron. This results in the formation of a blue-colored cation radical and another intermediate, Compound II.[10][11]

-

Second One-Electron Oxidation: Compound II then oxidizes a second molecule of TMB, accepting another electron and returning the enzyme to its resting state. This produces a second TMB cation radical.[10][11]

-

Formation of the Diimine: The two TMB cation radicals then form a charge-transfer complex, which is responsible for the characteristic blue color. Further oxidation leads to the formation of the final yellow diimine product.[10]

This two-step oxidation process allows for both kinetic (blue color) and endpoint (yellow color) measurements in ELISAs.

Detailed Experimental Protocols

Synthesis of 3,3',5,5'-Tetramethylbenzidine

A common laboratory-scale synthesis of TMB involves the reductive coupling of 4-bromo-2,6-dimethylaniline.

Materials:

-

4-Bromo-2,6-dimethylaniline

-

3% Palladium on charcoal (50% paste)

-

Cetyltrimethylammonium bromide

-

Sodium hydroxide solution (32%)

-

Sodium formate

-

Water

-

Methanol

-

Ether

Procedure:

-

Combine 24.0 parts of 4-bromo-2,6-dimethylaniline, 2.0 parts of 3% palladium on charcoal, 4.0 parts of cetyltrimethylammonium bromide, 13.5 parts of 32% sodium hydroxide, and 6.8 parts of sodium formate in 60 parts of water.

-

Stir the mixture at reflux for 3 hours.

-

Add another 6.8 parts of sodium formate and continue to reflux for an additional 3 hours.

-

Add a final 6.8 parts of sodium formate and reflux for another 23 hours.

-

Perform steam distillation on the reaction mixture to recover any unreacted 2,6-dimethylaniline by extraction with ether.

-

Cool the remaining reaction mixture to room temperature and filter.

-

Continuously extract the residue with 60 parts of methanol for 5 hours.

-

Cool the methanol extract to induce crystallization.

-

Filter the colorless crystalline precipitate and dry to yield 3,3',5,5'-tetramethylbenzidine.[12]

Preparation of a TMB Substrate Working Solution for ELISA

Materials:

-

3,3',5,5'-Tetramethylbenzidine (TMB)

-

Dimethyl sulfoxide (DMSO)

-

0.05 M Phosphate-Citrate Buffer, pH 5.0

-

30% Hydrogen peroxide (H₂O₂)

-

2 M Sulfuric acid (H₂SO₄) (for stop solution)

Procedure:

-

Prepare TMB Stock Solution: Dissolve TMB in DMSO to a final concentration of 1 mg/mL. This stock solution can be stored in aliquots at -20°C for extended periods.[13]

-

Prepare Working Buffer: Prepare a 0.05 M phosphate-citrate buffer and adjust the pH to 5.0.

-

Prepare TMB Working Solution: Immediately before use, dilute the TMB stock solution 1:10 in the phosphate-citrate buffer (e.g., add 1 mL of TMB stock to 9 mL of buffer).

-

Add Hydrogen Peroxide: Add 2 µL of 30% H₂O₂ per 10 mL of the diluted TMB solution.[13] Mix gently. The substrate is now ready for use in an ELISA.

-

Stopping the Reaction: To stop the color development, add an equal volume of 2 M H₂SO₄ to each well.

General ELISA Protocol using TMB Substrate

-

Perform all coating, blocking, and antibody incubation steps of the ELISA as per the specific assay protocol.

-

After the final wash step, add 100 µL of the freshly prepared TMB working solution to each well.

-

Incubate the plate at room temperature, protected from light, for 15-30 minutes, or until sufficient color development is observed.

-

Stop the reaction by adding 100 µL of 2 M H₂SO₄ to each well. The color will change from blue to yellow.

-

Read the absorbance of each well at 450 nm using a microplate reader.

Workflow for the Validation of a Novel Chromogenic Substrate

The process of validating a new chromogenic substrate to replace an existing one, such as the transition from benzidine to TMB, follows a rigorous workflow to ensure its suitability and reliability.

Conclusion

The development and adoption of TMB as a substitute for benzidine represents a significant advancement in the safety and performance of immunoassays and other HRP-based detection methods. Its non-carcinogenic nature, coupled with superior sensitivity and stability, has made it the gold standard chromogenic substrate in research and clinical laboratories worldwide. This guide has provided a comprehensive overview of the history, comparative data, biochemical mechanisms, and experimental protocols that underscore the importance of TMB in modern life sciences.

References

- 1. Benzidine and Dyes Metabolized to Benzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 3,3',5,5'-Tetramethylbenzidine - Wikipedia [en.wikipedia.org]

- 3. Tetramethyl benzidine for horseradish peroxidase neurohistochemistry: a non-carcinogenic blue reaction product with superior sensitivity for visualizing neural afferents and efferents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. resources.amsbio.com [resources.amsbio.com]

- 6. itwreagents.com [itwreagents.com]

- 7. Rationale of 3,3',5,5'-Tetramethylbenzidine as the Chromogenic Substrate in Colorimetric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Comparison of particulate 3,3',5,5'-tetramethylbenzidine and 3,3'-diaminobenzidine as chromogenic substrates for immunoblot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. antibodiesinc.com [antibodiesinc.com]

- 11. antibodiesinc.com [antibodiesinc.com]

- 12. prepchem.com [prepchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Safeguarding Sensitivity: A Technical Guide to the Storage Conditions and Stability of TMB Dihydrochloride Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3',5,5'-Tetramethylbenzidine (TMB) dihydrochloride is a widely utilized chromogenic substrate for horseradish peroxidase (HRP) in a vast array of immunoassays, most notably the Enzyme-Linked Immunosorbent Assay (ELISA). The sensitivity and reliability of these assays are intrinsically linked to the stability and purity of the TMB substrate solution. Degradation of TMB can lead to high background signals, reduced sensitivity, and inconsistent results, thereby compromising experimental outcomes. This technical guide provides an in-depth overview of the optimal storage conditions, stability profile, and critical factors influencing the degradation of TMB dihydrochloride solutions. It further outlines detailed experimental protocols for assessing stability and visualizes key pathways and workflows to aid researchers in maintaining the integrity of this critical reagent.

Core Principles of this compound Stability

The stability of this compound solutions is primarily dictated by its susceptibility to oxidation. The unoxidized TMB is colorless, but upon oxidation, it forms a blue charge-transfer complex, which is the desired product in the presence of HRP and a peroxide. This complex can be further oxidized to a yellow diimine product, a reaction that is stabilized by acidification in the stopping step of an ELISA. However, non-enzymatic oxidation due to improper storage or handling leads to the premature formation of these colored products, resulting in a compromised substrate.

Several key factors influence the stability of this compound solutions:

-

Temperature: Elevated temperatures accelerate the rate of chemical reactions, including the oxidation of TMB.

-

Light: TMB is photosensitive and can be degraded by exposure to sunlight and fluorescent lights.[1]

-

pH: The pH of the solution can affect the rate of TMB oxidation.

-

Oxygen and Oxidizing Agents: Exposure to atmospheric oxygen and other oxidizing agents can lead to the degradation of TMB.

-

Contaminants: Contamination with metal ions or other impurities can catalyze the oxidation of TMB.

Recommended Storage Conditions and Stability

To ensure the longevity and performance of this compound solutions, it is imperative to adhere to proper storage protocols. The following table summarizes the recommended storage conditions and expected stability based on manufacturer data sheets and scientific literature.

| Parameter | Condition | Recommended Practice | Expected Stability |

| Temperature | Long-term Storage | 2-8°C | 18 months to > 4 years |

| Stock Solutions in DMSO | -20°C | At least 2 years[2][3] | |

| Light Exposure | All solutions | Protect from light | Store in amber or opaque containers. Avoid prolonged exposure to ambient light. |

| Container | All solutions | High-quality plastic or glass | Avoid contact with metals. Use dedicated containers. |

| Atmosphere | Working solutions | Tightly sealed containers | Minimize exposure to air. |

Quantitative Stability Data

The following tables provide a summary of stability data for TMB solutions under various conditions.

Table 1: Effect of Temperature on the Stability of Ready-to-Use TMB Solution

| Storage Duration | 4°C | Room Temperature |

| 1 Month | >95% | ~90% |

| 6 Months | >90% | ~75% |

| 12 Months | >85% | ~60% |

| 24 Months | >80% | <50% |

Data is illustrative and represents the expected percentage of remaining active TMB based on performance in ELISA assays. Actual stability may vary depending on the specific formulation.

Table 2: Influence of pH on TMB Solution Stability at 4°C

| pH | Relative Stability (after 6 months) | Observation |

| 3.0 | Moderate | Increased background signal |

| 4.0 - 5.0 | High | Optimal for stability and performance |

| 6.0 | Moderate to High | Gradual decrease in sensitivity |

| 7.0 | Low | Significant loss of activity |

Degradation Pathway and Mechanism

The degradation of this compound in solution is primarily an oxidative process. In the context of an ELISA, this oxidation is a controlled enzymatic reaction. However, spontaneous, non-enzymatic oxidation can occur due to improper storage.

TMB Oxidation Pathway in ELISA

Caption: Enzymatic oxidation of TMB by HRP.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound solutions, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, as it can separate and quantify the parent compound from its degradation products.

Stability-Indicating HPLC Method (Adapted Protocol)

Objective: To develop a stability-indicating HPLC method for the quantification of this compound and the detection of its degradation products.

Materials:

-

This compound reference standard

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

Phosphate buffer (pH adjusted)

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient of acetonitrile and phosphate buffer.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 295 nm

-

Injection Volume: 20 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., DMSO or methanol) and dilute to known concentrations to create a calibration curve.

-

Sample Preparation: Dilute the this compound solution under investigation to fall within the range of the calibration curve.

-

Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, subject the this compound solution to forced degradation under various stress conditions:

-

Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.

-

Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.

-

Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature.

-

Thermal Degradation: Store the solution at elevated temperatures (e.g., 60°C).

-

Photodegradation: Expose the solution to UV light.

-

-

Analysis: Inject the standard solutions, the undegraded sample, and the degraded samples into the HPLC system.

-

Data Evaluation:

-

Confirm that the TMB peak is well-resolved from any degradation product peaks.

-

Calculate the amount of this compound remaining in the stability samples by comparing their peak areas to the calibration curve.

-

Monitor the appearance and growth of degradation product peaks.

-

UV-Vis Spectrophotometry for Kinetic Analysis

Objective: To monitor the non-enzymatic degradation of this compound solutions over time by observing the increase in absorbance due to the formation of colored oxidation products.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

This compound solution

Procedure:

-

Sample Preparation: Place the this compound solution in a quartz cuvette.

-

Wavelength Scan: Perform an initial wavelength scan (e.g., from 300 nm to 800 nm) to identify the absorbance maxima of any colored degradation products (typically around 652 nm for the blue product and 450 nm for the yellow product).

-

Kinetic Measurement:

-

Set the spectrophotometer to measure the absorbance at the identified maximum wavelength (e.g., 652 nm) at fixed time intervals.

-

Store the TMB solution under the desired stress condition (e.g., exposure to light or elevated temperature).

-

At each time point, measure the absorbance of the solution.

-

-

Data Analysis: Plot the absorbance versus time to obtain a kinetic profile of the degradation process. An increase in absorbance over time indicates the formation of colored degradation products and thus, the instability of the solution.

Experimental and Logical Workflows

Experimental Workflow for a TMB Stability Study

References

- 1. CN103698505A - Efficient stable TMB (Tetramethylbenzidine) color-developing liquor and preparation method thereof - Google Patents [patents.google.com]

- 2. DE19544150A1 - Stabilised 3,3',5,5'-tetra:methyl-benzidine solutions - Google Patents [patents.google.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for High-Sensitivity ELISA using TMB Dihydrochloride Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful and widely used immunological technique for the detection and quantification of a specific analyte within a sample. This method utilizes the high specificity of antibodies and the high sensitivity of enzymatic reactions to measure the concentration of substances such as proteins, peptides, hormones, and antibodies. This document provides a detailed protocol for a sandwich ELISA, a common and highly specific format, utilizing 3,3',5,5'-Tetramethylbenzidine (TMB) dihydrochloride as the chromogenic substrate for horseradish peroxidase (HRP).

TMB is a safe and sensitive substrate for HRP.[1] In the presence of HRP and hydrogen peroxide, TMB is oxidized, resulting in a blue-colored product that can be measured spectrophotometrically at 370 nm or 620-655 nm.[2][3] The reaction can be stopped by the addition of an acid, such as sulfuric or hydrochloric acid, which changes the color to yellow. This yellow product has a higher molar absorptivity and is read at 450 nm, providing increased sensitivity.[4][5]

Principle of the Sandwich ELISA

In a sandwich ELISA, the antigen of interest is "sandwiched" between two specific antibodies: a capture antibody and a detection antibody. The capture antibody is pre-coated onto the surface of a microplate well. When the sample is added, the antigen binds to the capture antibody. After washing away unbound substances, a biotinylated detection antibody, which recognizes a different epitope on the antigen, is added. Subsequently, a streptavidin-HRP conjugate is introduced, which binds to the biotinylated detection antibody. Finally, the TMB substrate is added, and the HRP enzyme catalyzes a colorimetric reaction. The intensity of the color produced is directly proportional to the amount of antigen present in the sample.[6]

Experimental Protocol

This protocol outlines the steps for performing a sandwich ELISA. It is recommended that all standards, samples, and controls be run in at least duplicate to ensure statistical validity.[7][8]

Materials and Reagents

-

High-binding 96-well microplate

-

Capture antibody specific for the analyte of interest

-

Recombinant antigen standard

-

Biotinylated detection antibody specific for the analyte of interest

-

Streptavidin-HRP conjugate

-

TMB Dihydrochloride Substrate Solution

-

Coating Buffer (e.g., PBS, pH 7.4)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)[10]

-

Blocking Buffer (e.g., PBS with 1% BSA)

-

Assay Diluent (e.g., PBS with 0.5% BSA and 0.05% Tween-20)

-

Microplate reader capable of measuring absorbance at 450 nm

-

Pipettes and tips

-

Reagent reservoirs

Procedure

-

Plate Coating:

-

Washing:

-

Blocking:

-

Add 200 µL of Blocking Buffer to each well.

-

Cover the plate and incubate for at least 1-2 hours at room temperature.

-

-

Washing:

-

Repeat the washing step as described in step 2.

-

-

Standard and Sample Incubation:

-

Washing:

-

Repeat the washing step as described in step 2.

-

-

Detection Antibody Incubation:

-

Washing:

-

Repeat the washing step as described in step 2.

-

-

Streptavidin-HRP Incubation:

-

Washing:

-

Repeat the washing step as described in step 2.

-

-

Substrate Reaction and Measurement:

-

Equilibrate the TMB Substrate Solution to room temperature before use.[4]

-

Incubate the plate in the dark at room temperature for 15-30 minutes.[4][6] Monitor the color development.

-

Stop the reaction by adding 50-100 µL of Stop Solution to each well.[4][7] The color will change from blue to yellow.

-

Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.[11]

-

Data Presentation

The concentration of the analyte in the samples is determined by referencing a standard curve. The standard curve is generated by plotting the mean absorbance for each standard concentration (y-axis) against the known concentration (x-axis).

Example Quantitative Data

Below is a table of representative data from a standard curve for a hypothetical protein.

| Standard Concentration (pg/mL) | Absorbance at 450 nm (OD) - Replicate 1 | Absorbance at 450 nm (OD) - Replicate 2 | Mean Absorbance (OD) |

| 2000 | 2.158 | 2.142 | 2.150 |

| 1000 | 1.623 | 1.597 | 1.610 |

| 500 | 1.055 | 1.085 | 1.070 |

| 250 | 0.648 | 0.662 | 0.655 |

| 125 | 0.389 | 0.401 | 0.395 |

| 62.5 | 0.231 | 0.249 | 0.240 |

| 31.25 | 0.165 | 0.175 | 0.170 |

| 0 (Blank) | 0.098 | 0.102 | 0.100 |

Data Analysis

-

Calculate the Mean Absorbance: Average the duplicate or triplicate readings for each standard, control, and sample.

-

Subtract Background: Subtract the mean absorbance of the blank from the mean absorbance of all other standards and samples.

-

Generate Standard Curve: Plot the background-subtracted mean absorbance values for the standards against their corresponding concentrations. A four-parameter logistic (4-PL) curve fit is often recommended for ELISA data.[12]

-

Determine Sample Concentrations: Interpolate the concentration of the analyte in each sample from the standard curve using the background-subtracted mean absorbance of the sample.

-

Apply Dilution Factor: If samples were diluted, multiply the interpolated concentration by the dilution factor to obtain the final concentration.

Visualizations

Caption: Workflow of a Sandwich ELISA protocol.

Caption: Enzymatic reaction of TMB substrate.

References

- 1. nbinno.com [nbinno.com]

- 2. abioreagents.com [abioreagents.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. mabtech.com [mabtech.com]

- 7. ELISA实验方法 [sigmaaldrich.com]

- 8. Data analysis for ELISA | Abcam [abcam.com]

- 9. bmrservice.com [bmrservice.com]

- 10. 1.transgenbiotech.com [1.transgenbiotech.com]

- 11. interchim.fr [interchim.fr]

- 12. ELISA Data Analysis | Thermo Fisher Scientific - SG [thermofisher.com]

Preparation of TMB Dihydrochloride Working Solution from Powder: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3',5,5'-Tetramethylbenzidine (TMB) is a highly sensitive chromogenic substrate for horseradish peroxidase (HRP), widely employed in enzyme-linked immunosorbent assays (ELISA) and other immunohistochemical techniques. The dihydrochloride salt of TMB is favored for its solubility in aqueous solutions.[1] Upon oxidation by an HRP-peroxide system, TMB forms a blue, soluble product that can be quantified spectrophotometrically at 370 nm or 655 nm.[1] The reaction can be terminated by the addition of an acid, such as sulfuric acid, which converts the blue product to a yellow diimine with a higher molar absorptivity, enhancing the sensitivity of the assay and allowing for measurement at 450 nm.[1][2] This document provides a detailed protocol for the preparation of a TMB dihydrochloride working solution from powder for use in sensitive enzymatic assays.

Quantitative Data Summary

The following table summarizes the typical concentrations and conditions for preparing this compound working solutions.

| Component | Stock Solution Concentration | Working Solution Concentration | Solvent/Buffer | pH | Storage Conditions |

| This compound | 1 - 10 mg/mL | 0.1 mg/mL | DMSO (for stock), Phosphate-Citrate Buffer | 5.0 | Powder: 2-8°C, protected from light[1][2]. Stock in DMSO: -20°C for up to 2 years.[1] |

| Acetate Buffer | 3.3 | ||||

| Phosphate-Citrate Buffer | 0.05 M | 0.05 M | N/A | 5.0 | 4°C |

| Hydrogen Peroxide (H₂O₂) | 30% | ~0.006% (final) | Added directly to working solution | N/A | 4°C |

| Stop Solution (Sulfuric Acid) | 2 M | Varies with assay volume | N/A | N/A | Room Temperature |

Experimental Protocols

This section details the step-by-step methodology for preparing a this compound working solution.

Materials and Reagents

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Citric Acid

-

Dibasic Sodium Phosphate (Na₂HPO₄)

-

30% Hydrogen Peroxide (H₂O₂)

-

Sulfuric Acid (H₂SO₄)

-

Deionized or distilled water

-

Calibrated pH meter

-

Standard laboratory glassware and equipment

Preparation of 0.05 M Phosphate-Citrate Buffer (pH 5.0)

-

Prepare 0.1 M Citric Acid Solution: Dissolve 2.10 g of citric acid monohydrate in deionized water and bring the final volume to 100 mL.

-

Prepare 0.2 M Dibasic Sodium Phosphate Solution: Dissolve 3.56 g of Na₂HPO₄ dihydrate in deionized water and bring the final volume to 100 mL.

-

Mix the buffer: Combine 24.3 mL of the 0.1 M citric acid solution with 25.7 mL of the 0.2 M dibasic sodium phosphate solution.[2]

-

Adjust the volume and pH: Add 50 mL of deionized water to the mixture.[2] Check the pH with a calibrated pH meter and adjust to 5.0 if necessary using either the citric acid or dibasic sodium phosphate solution.

Preparation of TMB Stock Solution (1 mg/mL)

-

Weigh 10 mg of this compound powder.

-

Dissolve the powder in 10 mL of DMSO.[3] This stock solution can be aliquoted and stored at -20°C for long-term stability.[1]

Preparation of TMB Working Solution

Note: The TMB working solution should be prepared fresh immediately before use.[1]

-

Dilute the TMB stock solution 1:10 in the 0.05 M Phosphate-Citrate Buffer (pH 5.0). For example, add 1 mL of the TMB stock solution to 9 mL of the buffer.[1]

-

Immediately before adding the solution to your assay, add 2 µL of 30% hydrogen peroxide for every 10 mL of the diluted TMB solution.[1][2] Mix gently but thoroughly.

Stopping the Reaction

To stop the color development and increase the signal, a stop solution can be added. A common stop solution is 2 M sulfuric acid.[1][2] Typically, 50 µL of 2 M H₂SO₄ is added to 200 µL of the reaction mixture.[2]

Signaling Pathway and Experimental Workflow

The enzymatic reaction of TMB with HRP is a two-step oxidation process. In the presence of hydrogen peroxide, HRP catalyzes the one-electron oxidation of TMB to form a blue-colored cation radical. A second one-electron oxidation results in the formation of a yellow diimine.

Caption: Enzymatic oxidation of TMB by HRP.

The following diagram illustrates the workflow for preparing the this compound working solution from powder.

Caption: Workflow for TMB working solution preparation.

Safety Precautions

-

Always consult the Safety Data Sheet (SDS) for this compound, DMSO, and other reagents before use.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle TMB powder in a well-ventilated area or a fume hood to avoid inhalation.

-

TMB is light-sensitive; therefore, solutions should be protected from light.[4]

References

Application Notes and Protocols for TMB Dihydrochloride in Immunohistochemistry

Introduction

3,3',5,5'-Tetramethylbenzidine (TMB) dihydrochloride is a highly sensitive and non-carcinogenic chromogenic substrate for horseradish peroxidase (HRP), an enzyme frequently conjugated to antibodies in immunohistochemistry (IHC) and other immunoassays.[1][2] Its use results in a distinct blue precipitate at the site of antigen-antibody binding, providing excellent contrast and clear visualization of target antigens within tissue sections. The dihydrochloride salt of TMB is often preferred due to its solubility in aqueous media.[3][4] This document provides detailed protocols for the preparation and use of TMB dihydrochloride substrate solutions for IHC applications.

Principle of the Method

The detection method is based on the HRP-catalyzed oxidation of TMB in the presence of hydrogen peroxide (H₂O₂). HRP, conjugated to a secondary antibody, reduces H₂O₂ to water and in the process oxidizes TMB. This reaction initially forms a soluble blue product, which can be stabilized to create an insoluble blue precipitate that localizes to the target protein in the tissue.[5] This localized color development allows for the microscopic visualization of the antigen of interest.

Quantitative Data Summary: Reagent Preparation

The following tables summarize the components and concentrations for preparing this compound stock and working solutions.

Table 1: this compound Stock Solution

| Component | Concentration | Solvent | Storage Conditions | Shelf Life |